3-Ethyl-2,4-dimethylpentane
Overview
Description
3-Ethyl-2,4-dimethylpentane is an organic compound with the molecular formula C(9)H({20}). It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a branched alkane, characterized by its unique structure where an ethyl group and two methyl groups are attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dimethylpentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of 2,4-dimethylpentane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, the use of zeolite catalysts in the alkylation of isopentane with ethylene can yield the desired product. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4-dimethylpentane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Substitution reactions with halogens (e.g., chlorine or bromine) under UV light, leading to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen and an ignition source.
Halogenation: Involves halogens (Cl(_2), Br(_2)) and UV light or heat.
Cracking: Utilizes high temperatures (thermal cracking) or catalysts like zeolites (catalytic cracking).
Major Products Formed:
Oxidation: Carbon dioxide (CO(_2)) and water (H(_2)O).
Halogenation: Various haloalkanes depending on the halogen and reaction conditions.
Cracking: Smaller alkanes and alkenes, such as ethylene and propylene.
Scientific Research Applications
3-Ethyl-2,4-dimethylpentane is used in various scientific research applications, including:
Chemistry: As a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studying the metabolic pathways of branched alkanes in microorganisms.
Medicine: Investigating the pharmacokinetics and biotransformation of branched hydrocarbons in biological systems.
Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-2,4-dimethylpentane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In halogenation reactions, for example, the compound undergoes homolytic cleavage of C-H bonds to form free radicals, which then react with halogen molecules to form haloalkanes. The molecular targets and pathways involved are primarily related to the reactivity of the carbon-hydrogen bonds in the presence of various reagents.
Comparison with Similar Compounds
2,4-Dimethylpentane: Similar structure but lacks the ethyl group.
3-Ethyl-2,2-dimethylpentane: Another branched alkane with a different branching pattern.
2,2,4-Trimethylpentane (Isooctane): A well-known branched alkane used as a standard in octane rating.
Uniqueness: 3-Ethyl-2,4-dimethylpentane is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable in specific industrial and research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-ethyl-2,4-dimethylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHAGZNBWKUMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147778 | |
Record name | 3-Ethyl-2,4-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-87-7 | |
Record name | 2,4-Dimethyl-3-ethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-2,4-dimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2,4-dimethylpentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethyl-2,4-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2,4-dimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYL-2,4-DIMETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK90M81DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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